3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone, also known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to investigations of its potential use in treating a range of diseases, including multiple sclerosis, cancer, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone involves the binding of the compound to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. This binding prevents the egress of immune cells from lymphoid tissues, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inducing apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is its unique mechanism of action, which makes it a promising candidate for the treatment of a range of diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone. One area of interest is the use of the compound in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of this compound's effects on the gut microbiome and its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is synthesized through a multi-step process, starting with the reaction of 2,3,4,5-tetramethylpyridine with furfural. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield this compound.
Scientific Research Applications
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases.
properties
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-8-14(3)10(2)12(13(9)15)7-11-5-4-6-16-11/h4-7,9-10H,8H2,1-3H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPFSHVPNUUPK-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(=CC2=CC=CO2)C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(/C(=C\C2=CC=CO2)/C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.